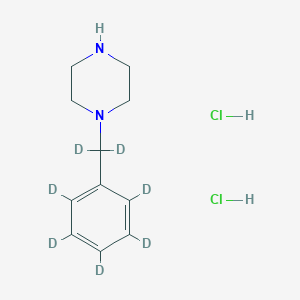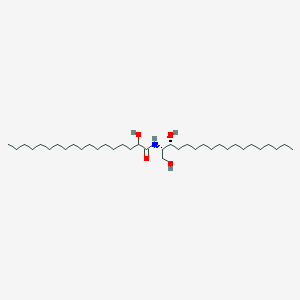
Unguisin A
Übersicht
Beschreibung
Unguisin A is a cyclic heptapeptide predominantly isolated from marine-derived fungi, specifically from the genus Aspergillus . This compound is notable for containing the non-proteinogenic amino acid gamma-aminobutyric acid (GABA) and incorporating up to five D-amino acids . This compound has garnered interest due to its unique structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of Unguisin A involves the macrocyclization of a flexible gamma-aminobutyric acid-containing linear precursor . The synthesis proceeds rapidly and in good yield, confirming the structure of this natural product . The process typically involves extensive 1D and 2D NMR spectroscopic analysis, including HSQC, HMBC, COSY, and 2D-NOESY, as well as high-resolution electrospray ionization mass spectrometry (HRESIMS) .
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most studies focus on laboratory-scale synthesis and isolation from marine fungal cultures .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Unguisin A unterliegt verschiedenen chemischen Reaktionen, darunter Makrocyclisierung und Anionen-Bindungs-Interaktionen . Die Verbindung hat eine hohe Affinität zu Phosphat- und Pyrophosphat-Ionen gezeigt .
Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie Gamma-Aminobuttersäure, D-Alanin und andere Aminosäuren . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und spezifische Temperaturkontrollen, um die Makrocyclisierung zu ermöglichen .
Hauptprodukte, die gebildet werden: Das Hauptprodukt dieser Reaktionen ist das cyclische Heptapeptid this compound selbst . Zusätzlich wurden Analoga mit veränderter Affinität zu Chlorid-Ionen durch Modifikation des Rückgrats von this compound synthetisiert .
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
This compound wirkt als Anionenrezeptor mit hoher Affinität zu Phosphat und Pyrophosphat . Der Mechanismus beinhaltet die flexible makrocyclische Struktur von this compound, die es ihm ermöglicht, mit verschiedenen Anionen über Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen zu interagieren . Die Fähigkeit der Verbindung, Anionen zu binden, wird durch das Vorhandensein von Gamma-Aminobuttersäure und anderen Aminosäuren in ihrer Struktur beeinflusst .
Wirkmechanismus
Unguisin A acts as an anion receptor with high affinity for phosphate and pyrophosphate . The mechanism involves the flexible macrocyclic structure of this compound, which allows it to interact with various anions through hydrogen bonding and electrostatic interactions . The compound’s ability to bind anions is influenced by the presence of gamma-aminobutyric acid and other amino acids in its structure .
Vergleich Mit ähnlichen Verbindungen
. Ähnliche Verbindungen umfassen:
Unguisin B: Ein weiteres cyclisches Heptapeptid, das aus der gleichen Pilzart isoliert wurde.
Unguisin J: Ein neu entdeckter Kongener mit ähnlichen strukturellen Merkmalen.
Unguisin C, E, F und G: Weitere Mitglieder der Unguisin-Familie, die sich jeweils in ihrer Aminosäurezusammensetzung geringfügig unterscheiden.
Unguisin A ist aufgrund seiner spezifischen Anionen-Bindungseigenschaften und der Einarbeitung von Gamma-Aminobuttersäure, die es von anderen cyclischen Peptiden unterscheidet, einzigartig .
Eigenschaften
IUPAC Name |
(3R,6R,9R,12S,15R,18R)-12-benzyl-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54N8O7/c1-22(2)33-39(54)44-25(6)35(50)45-31(20-27-21-42-29-16-11-10-15-28(27)29)37(52)41-18-12-17-32(49)43-24(5)36(51)47-34(23(3)4)40(55)46-30(38(53)48-33)19-26-13-8-7-9-14-26/h7-11,13-16,21-25,30-31,33-34,42H,12,17-20H2,1-6H3,(H,41,52)(H,43,49)(H,44,54)(H,45,50)(H,46,55)(H,47,51)(H,48,53)/t24-,25-,30+,31-,33-,34-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLVQPKAQVOYFS-KVOZXUITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54N8O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt](/img/structure/B3026318.png)
![2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide](/img/structure/B3026319.png)
![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)
![N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide](/img/structure/B3026325.png)

![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide](/img/structure/B3026328.png)
